molecular formula C12H16N2 B1466592 1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-amine CAS No. 1563083-04-4

1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-amine

Cat. No. B1466592
CAS RN: 1563083-04-4
M. Wt: 188.27 g/mol
InChI Key: SXFNFFSABGFREG-QPJJXVBHSA-N
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Description

The compound “1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-amine” is a complex organic molecule that contains an azetidine ring, which is a four-membered cyclic amine . The molecule also contains a phenyl group (a benzene ring) and a prop-2-en-1-yl group (an alkene), both of which are common structural features in organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space, and the connectivity of the atoms. The azetidine ring is likely to adopt a puckered conformation due to the strain of the four-membered ring .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Anti-Inflammatory Activity : A study by Sharma et al. (2013) synthesized derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one, showing potent anti-inflammatory effects compared to indomethacin, highlighting its potential as a therapeutic agent for inflammation-related conditions (Sharma, Maheshwari, & Bindal, 2013).

  • Antimicrobial and Antitubercular Activities : Chandrashekaraiah et al. (2014) explored the antimicrobial and antitubercular properties of pyrimidine-azitidinone analogues. These compounds exhibited significant activity against bacterial, fungal strains, and Mycobacterium tuberculosis, suggesting their use in developing new antibacterial and antitubercular drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

  • Synthesis of Amino Acid Derivatives : Marichev et al. (2019) reported the synthesis of chiral donor–acceptor azetines, leading to amino acid derivatives via 3-azetidinones. This process shows a high degree of selectivity and retains enantiopurity, important for producing peptides and natural product derivatives (Marichev, Dong, Massey, Deng, De Angelis, Wang, Arman, & Doyle, 2019).

  • Antitumor Agents : Research into 3-phenoxy-1,4-diarylazetidin-2-ones has shown potent antiproliferative compounds, indicating their potential as tubulin-targeting antitumor agents. These findings could lead to new cancer therapies, emphasizing the compound's versatility in drug development (Greene, Wang, Greene, Nathwani, Pollock, Malebari, McCabe, Twamley, O’Boyle, Zisterer, & Meegan, 2016).

  • Antidepressant and Nootropic Agents : Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, showing potential as antidepressant and nootropic agents. This suggests the utility of azetidinone derivatives in treating central nervous system disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Future Directions

The future directions for research on this compound could include studying its synthesis, reactivity, and potential applications. For example, it could be investigated for use in medicinal chemistry, given the prevalence of azetidines, phenyl groups, and alkenes in biologically active compounds .

properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c13-12-9-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-7,12H,8-10,13H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFNFFSABGFREG-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC=CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C/C=C/C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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